Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, also known as AL 3152, is a compound with significant relevance in chemical and biological research. Its molecular formula is and it has a molecular weight of 316.26 g/mol. The compound features a unique spiro structure that incorporates both fluorene and imidazolidine moieties, which contributes to its diverse reactivity and potential applications in medicinal chemistry and materials science.
AL 3152 is classified under organic compounds with notable applications in synthetic chemistry. It serves as a reagent in various chemical reactions, particularly in the synthesis of other complex molecules. The compound is cataloged under the Chemical Abstracts Service number 126048-33-7, allowing for easy reference in scientific literature and databases.
The synthesis of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione typically involves several steps. Initial reactions often start with the interaction of an electropositive metal with halogen-substituted hydrocarbons.
Methods:
The molecular structure of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione can be represented by the following structural data:
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F
FYDPXVSFSSBHGW-UHFFFAOYSA-N
The compound exhibits a solid powder appearance with a purity greater than 98% when properly synthesized and stored. It is soluble in dimethyl sulfoxide but insoluble in water.
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione undergoes various chemical reactions:
The physical and chemical properties of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione are crucial for its application:
These properties are essential for researchers looking to utilize the compound in laboratory settings or industrial applications.
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione has a wide range of scientific applications:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1